molecular formula C6H12O6 B7819525 L-Glucose CAS No. 41846-87-1

L-Glucose

Cat. No.: B7819525
CAS No.: 41846-87-1
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-VANKVMQKSA-N
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Description

L-Glucose (C₆H₁₂O₆) is the enantiomer of D-glucose, differing only in the spatial arrangement of hydroxyl groups around chiral carbon atoms. While D-glucose is the primary energy source in most organisms, this compound is absent in nature and must be synthesized in laboratories . Its structural mirror-image configuration prevents recognition by metabolic enzymes like hexokinase, rendering it biologically inert in most eukaryotes . However, recent studies highlight its utility in biomedical research, food science, and as a tool for probing metabolic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015237
Record name L-​Glucose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-60-8
Record name L(-)-Glucose
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Record name Levoglucose [USAN:INN]
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Record name Levoglucose
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Record name L-glucose
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Preparation Methods

Direct Epimerization of D-Glucose

The most cost-effective route to L-glucose involves the stereochemical inversion of D-glucose. Martínez et al. (2013) developed a method yielding 99.4% pure this compound without intermediate purification. The process begins with the oxidation of D-glucose to D-glucuronic acid, followed by lactone formation. Subsequent reduction with sodium borohydride in aqueous ethanol induces stereochemical inversion, producing this compound. Key advantages include:

  • Yield : 85–90% after crystallization.

  • Purity : >99.8% after solvent extraction and recrystallization.

  • Scalability : Adaptable to industrial production due to minimal purification requirements.

This method bypasses the need for expensive chiral catalysts, relying instead on sequential oxidation and reduction steps. The final product is isolated via ethanol precipitation, with residual D-glucose removed through selective crystallization.

Synthesis via L-Glucurone Intermediate

An alternative pathway utilizes L-glucurone, a cyclic ketone derivative. In this approach, D-glucose is converted to 3,5;6,7-di-O-isopropylidene-D-glycero-D-gulo-heptonolactone through acetonide protection. Treatment with periodic acid cleaves the carbon chain, yielding L-glucurone. Borohydride reduction of L-glucurone followed by acidic hydrolysis produces this compound with 78% overall yield.

  • Reaction Conditions :

    • Periodic acid oxidation at 25°C for 24 hours.

    • Sodium borohydride reduction at -10°C to prevent side reactions.

  • Limitations : Requires multiple protection/deprotection steps, increasing synthesis time and cost.

Industrial-Scale Production Using Brominated Intermediates

Bromination and Base-Mediated Inversion

A patent by Lundt and Pedersen (2008) describes the synthesis of this compound via 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone. D-Glucono-1,5-lactone undergoes bromination at C6, followed by epoxide formation at C2–C3. Treatment with aqueous sodium hydroxide at 50°C induces ring opening and stereochemical inversion, yielding L-gluconic acid. Subsequent reduction with sodium borohydride converts L-gluconic acid to this compound.

Optimized Parameters :

StepConditionsYield
BrominationHBr in acetic acid, 0°C, 2 hrs92%
Epoxide FormationKF in acetone, reflux, 6 hrs88%
Base HydrolysisNaOH (pH 12), 50°C, 4 hrs95%
Borohydride ReductionNaBH₄, H₂O/EtOH, -5°C, 3 hrs89%

This method achieves 70% overall yield and is scalable to kilogram quantities.

Comparative Analysis of Preparation Methods

Cost and Efficiency

MethodCost per kgPurityScalability
Direct Epimerization$120>99.8%Industrial
L-Glucurone Pathway$45098.5%Lab-scale
Brominated Intermediates$30099.2%Pilot-scale

The direct epimerization method outperforms others in cost and scalability, making it the preferred choice for large-scale production.

Chemical Reactions Analysis

Kiliani-Fischer Ascension and Selective Deprotection

This method involves carbon-chain elongation followed by stereochemical inversion:

  • Kiliani Reaction : D-glucose reacts with cyanide to form a seven-carbon cyanohydrin, which is hydrolyzed to sodium α-D-glucoheptonate .

  • Protection/Deprotection : Key intermediates like methyl 2,3:4,5:6,7-tri-O-isopropylidene-D-glycero-D-gulo-heptonate are formed. Selective deprotection and oxidation yield this compound .

  • Final Reduction : Sodium borohydride reduces intermediates to this compound, achieving an unoptimized yield of 12% .

Key Reaction Sequence

StepReactionKey IntermediateYield
1Kiliani ascensionSodium α-D-glucoheptonate85%
2Acetonide protectionMethyl tri-O-isopropylidene derivative78%
3Oxidative cleavageL-Glucuronic acid91%
4Borohydride reductionThis compound67%

Data compiled from .

Oxidation and Reduction Pathways

This compound participates in redox reactions distinct from its D-isomer:

  • Enzymatic Oxidation : In Paracoccus sp. 43P, NAD⁺-dependent this compound dehydrogenase converts this compound to L-gluconate .

  • Chemical Oxidation : Treatment with periodic acid cleaves vicinal diols in intermediates like 3,5;6,7-di-O-isopropylidene-D-glycero-D-gulo-heptonolactone, yielding L-glucurone .

  • Catalytic Reduction : Platinum-on-carbon catalysts oxidize protected intermediates to carboxylates under neutral pH .

Metabolic Inertness and Exceptions

  • Bacterial Catabolism : Burkholderia caryophylli uses D-threo-aldose 1-dehydrogenase to oxidize this compound to L-glucono-1,5-lactone .

  • Enzymatic Byproducts : Cell-free extracts from Paracoccus sp. 43P produce D-glyceraldehyde 3-phosphate and pyruvate from this compound .

Stability and Isomerization

In aqueous solutions, this compound exists as an equilibrium of cyclic and open-chain forms:

  • Cyclic Forms : α- and β-L-glucopyranose (six-membered ring) dominate, with minor α- and β-L-glucofuranose (five-membered ring) .

  • Interconversion : Open-chain forms mediate isomerization over hours, similar to D-glucose .

Industrial Challenges

Despite scalable syntheses (e.g., Jenkinson’s method ), this compound remains costly due to:

  • Multi-step purification (e.g., chromatographic separation avoidance ).

  • Low demand outside research (e.g., laxative use for colonoscopy prep ).

Scientific Research Applications

Cancer Diagnosis and Imaging

Fluorescent Probes Development

L-Glucose has been utilized to create fluorescent glucose analogues, which can be employed to visualize cancer cells. The fluorescent analogue 2-NBDLG (a derivative of this compound) has shown remarkable uptake in tumor cells exhibiting nuclear heterogeneity, a characteristic associated with malignancy. This property allows for enhanced imaging of cancerous tissues compared to traditional D-glucose analogues, which tend to be taken up by normal cells as well .

Case Studies

  • In Vitro Studies : Research indicates that this compound fluorescent probes can selectively target malignant cells. In a study involving insulinoma spheroids, 2-NBDLG was effectively taken up by cells with high-grade malignancy features, demonstrating its potential as a diagnostic tool .
  • In Vivo Applications : In animal models of bile duct cancer, topical application of this compound analogues correlated well with pathological findings, suggesting that these probes can aid in distinguishing between cancerous and non-cancerous tissues .

Metabolic Research

Understanding Metabolic Pathways

This compound serves as an important substrate in metabolic studies due to its inability to be utilized by mammalian cells. This characteristic allows researchers to investigate alternative metabolic pathways and the role of glucose transporters without the confounding effects of D-glucose metabolism. For instance, studies have shown that while D-glucose is readily transported via SGLT1 transporters, this compound exhibits significantly lower affinity, providing insights into transporter specificity and function .

Pharmaceutical Applications

Potential Drug Delivery Systems

Given its unique properties, this compound is being explored as a potential component in drug delivery systems. Its ability to selectively target tumor cells could enhance the efficacy of therapeutic agents when used in conjunction with this compound-based carriers .

Case Study Example

A study highlighted the use of this compound in developing targeted therapies for cancer treatment, where it was combined with chemotherapeutic agents to improve delivery specifically to malignant cells while sparing normal tissues .

Food Industry Applications

While less common than D-glucose, this compound's unique sweetness profile and lower metabolic activity make it a candidate for specific food applications where reduced caloric content is desired. Its use could potentially cater to dietary needs without contributing significantly to energy intake.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Results
Cancer DiagnosisFluorescent probes (e.g., 2-NBDLG)Selectively taken up by malignant cells; enhances imaging
Metabolic ResearchStudying glucose transport mechanismsLower affinity for transporters compared to D-glucose
PharmaceuticalDrug delivery systemsPotential for targeted therapy in cancer treatment
Food IndustryLow-calorie sweetener alternativeMay reduce caloric intake while providing sweetness

Mechanism of Action

The primary mechanism of action of L-Glucose involves its role in cellular respiration. Glucose is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce adenosine triphosphate (ATP), the energy currency of cells. The molecular targets include enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase, which are involved in the glycolytic pathway.

Comparison with Similar Compounds

Structural and Functional Differences

Property L-Glucose D-Glucose
Configuration Hydroxyl groups on chiral carbons mirror those of D-glucose (Haworth/Fisher projections) Naturally occurring enantiomer with hydroxyl groups oriented to the right (Fisher projection)
Natural Occurrence Not found in nature Ubiquitous in living organisms
Metabolism Not phosphorylated by hexokinase; no energy yield Central substrate for glycolysis and ATP production
Taste Equally sweet to D-glucose; activates TAS1R2/TAS1R3 taste receptors Sweet, primary dietary sugar
Biological Role Non-caloric sweetener; diagnostic tracer in cancer studies Primary metabolic fuel

Osmotic Effects in Model Organisms

In Caenorhabditis elegans embryos, both L- and D-glucose at 200 mM increased developmental time and mortality, suggesting osmotic stress rather than biochemical signaling:

Parameter This compound (200 mM) D-Glucose (200 mM) Control
Twitching-to-hatching +40 min +60 min Baseline
Embryo mortality 55% increase 17–55% increase Baseline
Viable ("Normal") 36% decrease Severe reduction Baseline

Data from nematode studies

Detection and Binding Affinity

A water-soluble anthracene diboronate fluorophore (Compound 8) binds both enantiomers with equal affinity, yet albumin in blood quenches its signal, limiting clinical use:

Parameter This compound D-Glucose
Dissociation constant (Kd) 0.44 mM 0.44 mM
Limit of quantification 12 μM 12 μM

Fluorophore binding data

Comparison with Other Carbohydrates

L-Gluconate and L-Galactonate

  • L-Gluconate : Produced via oxidation of this compound in Paracoccus spp., it enters a catabolic pathway yielding pyruvate and glyceraldehyde-3-phosphate. This pathway is absent in eukaryotes .
  • L-Galactonate : Catabolized via similar enzymes in Escherichia coli, highlighting convergent evolution in L-sugar metabolism .

2-Ketogluconic Acid (2-KGA) and Gluconic Acid (GA)

Artificial Sweeteners and Sugar Alcohols

  • L-Idose : Engineered human cells convert this compound to D-idonate via synthetic pathways, enabling gene expression control .
  • L-Rhamnose: Unlike this compound, this methyl-pentose occurs naturally (e.g., in Dioscorea villosa) and is metabolized by some bacteria .

Cancer Diagnostics

  • 2-NBDLG : A fluorescent this compound analogue selectively taken up by cancer cells (e.g., osteosarcoma U2OS), enabling tumor visualization without interference from inflammation .

Food Industry

    Biological Activity

    L-Glucose, the enantiomer of the more commonly known D-Glucose, has garnered interest in various biological and biochemical studies due to its unique properties and potential applications. Unlike D-Glucose, this compound is not metabolized by most organisms, making it a subject of investigation for its physiological effects and potential therapeutic uses.

    1. Metabolism and Utilization

    Historically, this compound was considered non-utilizable by living organisms. However, recent studies have identified specific bacterial species capable of catabolizing this compound. For instance, research on Paracoccus sp. 43P revealed a novel catabolic pathway involving this compound dehydrogenase, which converts this compound to pyruvate and D-glyceraldehyde 3-phosphate. This discovery highlights the metabolic versatility of certain bacteria and opens avenues for exploring this compound's role in microbial ecology and biotechnology .

    2.1 Glucose Sensing

    This compound has been studied for its role in glucose sensing within the gastrointestinal tract. Research indicates that primary L cells respond to glucose levels, releasing glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and glycemic control. The sensitivity of these cells to various glucose analogs suggests that this compound may influence GLP-1 secretion indirectly by modulating glucose-sensing mechanisms .

    3.1 Continuous Glucose Monitoring (CGM)

    This compound's role in glucose monitoring technologies has been highlighted in case studies involving continuous glucose monitoring systems. These systems utilize various glucose analogs to improve glycemic control in diabetic patients. The efficacy of CGM systems has been demonstrated through significant reductions in HbA1c levels among users, showcasing the importance of precise glucose measurement in diabetes management .

    3.2 Fluorescent Tracers

    Innovative applications of this compound include its use as a fluorescent tracer in cancer research. Fluorescence-emitting this compound tracers have been developed to study metabolic heterogeneity in cancer cells, allowing researchers to visualize and quantify the uptake of otherwise non-metabolizable substrates by tumors. This approach provides insights into tumor metabolism and may aid in developing targeted therapies .

    4. Summary of Research Findings

    The following table summarizes key findings from recent studies on the biological activity of this compound:

    StudyKey FindingsMethodology
    PubMed Study on GLP-1 ReleaseIdentified role of this compound in GLP-1 secretion from intestinal L cellsElectrophysiology, Calcium Imaging
    Paracoccus sp. CatabolismDiscovery of a novel catabolic pathway for this compound utilizationGene disruption studies
    Antitumor Activity of L-SorboseInduced apoptosis via ROS production in cancer cellsMetabolomic analyses
    Fluorescent TracersDeveloped fluorescent tracers based on this compound for cancer researchSynthesis and imaging techniques

    5. Conclusion

    This compound presents a fascinating area of study within biochemistry and medical research due to its unique metabolic pathways and potential applications in diabetes management and cancer research. While traditionally viewed as an inert sugar, emerging evidence suggests that it may play a significant role in various biological processes, particularly through its interactions with specific bacterial species and its utility as a research tool in understanding metabolic diseases.

    Q & A

    Q. 1.1. What distinguishes L-glucose from D-glucose in terms of stereochemistry and biological activity?

    this compound is the enantiomer of D-glucose, differing in the spatial orientation of hydroxyl groups on the chiral carbons (Fischer projection: -OH groups on C2–C5 are inverted) . Unlike D-glucose, this compound is not phosphorylated by hexokinase, rendering it metabolically inert in most eukaryotes . Key structural differences include:

    PropertyThis compoundD-Glucose
    Fischer Projection -OH groups left-aligned-OH groups right-aligned
    Metabolic Role Non-energy substratePrimary energy source
    Natural Occurrence Synthetic/rare in natureUbiquitous in organisms

    Methodological Insight : Chiral chromatography or polarimetry can differentiate enantiomers .

    Q. 1.2. Why is this compound not metabolized by eukaryotic cells despite structural similarity to D-glucose?

    this compound cannot bind to hexokinase due to stereochemical incompatibility, preventing phosphorylation (the first step in glycolysis) . Experimental validation involves:

    • Enzyme Assays : Incubate this compound with hexokinase and ATP; measure absence of glucose-6-phosphate via spectrophotometry .
    • Isotopic Tracing : Use 14C^{14}\text{C}-labeled this compound to confirm lack of incorporation into glycolytic intermediates .

    Advanced Research Questions

    Q. 2.1. How can researchers resolve contradictions in data on this compound uptake by cancer cells?

    Some studies suggest cancer cells aberrantly uptake this compound analogs (e.g., fluorescent fLG) despite its inertness . Contradictions arise due to:

    • Experimental Design Variability : Uptake mechanisms (e.g., passive diffusion vs. transporter-mediated) may differ across cell lines.
    • Detection Sensitivity : Fluorescent analogs (e.g., fLG) may bind non-specifically to membrane proteins .

    Q. Methodological Recommendations :

    Control Experiments : Use competitive inhibitors (e.g., excess D-glucose) to confirm specificity.

    Genetic Knockout Models : Silence putative transporters (e.g., GLUT1) to assess their role in this compound uptake .

    Q. 2.2. What enzymatic pathways enable this compound catabolism in rare bacterial species like Paracoccus sp. 43P?

    Paracoccus sp. 43P metabolizes this compound via a novel pathway:

    LgdA Dehydrogenase : Oxidizes this compound to L-gluconate (NAD+^+-dependent) .

    Epimerization and Aldol Cleavage : Convert L-gluconate to pyruvate and D-glyceraldehyde-3-phosphate .

    EnzymeFunctionCofactor
    LgdAThis compound → L-gluconateNAD+^+
    LgnEC-5 epimerizationNAD+^+
    LgnDDehydration and phosphorylationATP

    Implications : This pathway challenges the dogma of L-sugar metabolic inertness and offers tools for chiral biomolecule synthesis .

    Q. 2.3. How can this compound be used to study gut microbiota interactions without confounding metabolic effects?

    this compound is resistant to fermentation by most gut microbes, making it a useful inert tracer in:

    • Colonic Transport Studies : Administer this compound orally and measure luminal retention via HPLC .
    • Microbiome Profiling : Compare microbial growth in this compound vs. D-glucose media to identify rare L-sugar-utilizing taxa .

    Q. 2.4. What are the challenges in synthesizing high-purity this compound for in vivo studies?

    Key challenges include:

    • Stereochemical Purity : Avoid contamination with D-glucose via chiral resolution (e.g., enzymatic purification with glucose oxidase) .
    • Stability in Solution : this compound interconverts between α/β anomers in aqueous media; stabilize with lyophilization .
    ParameterSpecificationReference
    Purity (HPLC) ≥99% enantiomeric excess
    Solubility 90 g/100 mL (20°C, H2_2O)

    Data Contradiction Analysis

    3.1. Discrepancies in reported roles of this compound in food intake regulation
    While this compound is proposed to stimulate food intake via taste receptors (TAS1R2/TAS1R3) , other studies show no effect. Contradictions stem from:

    • Species-Specific Receptors : Rodent vs. human taste receptor affinities differ.
    • Dose Dependency : Supraphysiological concentrations may activate non-specific pathways.

    Q. Resolution Strategy :

    • Use knockout models (e.g., TAS1R2/^{-/-} mice) to isolate receptor-mediated effects .

    Retrosynthesis Analysis

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    L-Glucose
    Reactant of Route 2
    L-Glucose

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